
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CPDT and is a cyclic thioether that contains a cyclopentane ring and a dithiolane ring. CPDT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of CPDT is not fully understood, but it is believed to act as a redox mediator in enzymatic reactions. CPDT can undergo reversible oxidation and reduction reactions, which can facilitate electron transfer in enzymatic reactions.
Biochemical and Physiological Effects:
CPDT has been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, CPDT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. CPDT has also been studied for its potential as a neuroprotective agent and has been shown to protect neurons from oxidative stress in vitro.
実験室実験の利点と制限
CPDT has several advantages for lab experiments, including its stability under various conditions and its ability to undergo reversible redox reactions. However, CPDT can be difficult to synthesize in high yields and purity, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on CPDT, including its potential as a redox mediator in enzymatic reactions, its antioxidant and neuroprotective properties, and its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of CPDT and to optimize its synthesis and purification methods. In addition, CPDT can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area can lead to the development of new materials for various applications.
合成法
CPDT can be synthesized using different methods, including the reaction of cyclopentanone with 1,3-dithiol-2-one in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with sodium sulfide and carbon disulfide in the presence of a base catalyst. The yield and purity of CPDT can be optimized by modifying the reaction conditions.
科学的研究の応用
CPDT has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, CPDT has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, CPDT has been used as a chiral auxiliary in asymmetric synthesis reactions. In biochemistry, CPDT has been studied for its potential as a redox mediator in enzymatic reactions.
特性
CAS番号 |
116886-15-8 |
|---|---|
製品名 |
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol |
分子式 |
C8H14OS2 |
分子量 |
190.3 g/mol |
IUPAC名 |
1-(1,3-dithiolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChIキー |
SPIRUMWGJCMOFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2SCCS2)O |
正規SMILES |
C1CCC(C1)(C2SCCS2)O |
同義語 |
Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



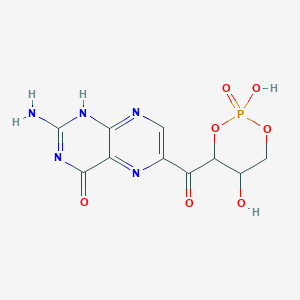
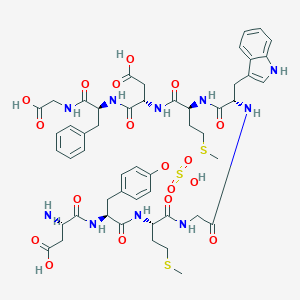
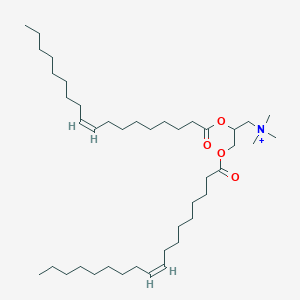




![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)

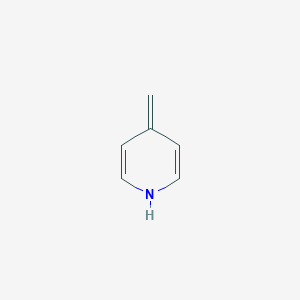
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
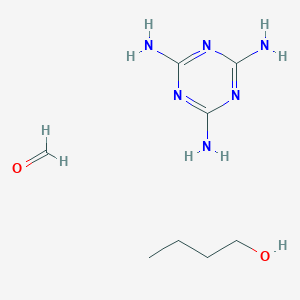

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)